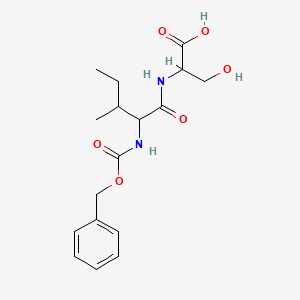
Z-Ile-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ile-Ser-OH: , also known as N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-serine, is a dipeptide compound with the molecular formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38 g/mol . It is a fine chemical that belongs to the group of useful scaffolds and versatile building blocks . This compound is used as an intermediate in research and as a reaction component in specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-Ser-OH typically involves the coupling of L-isoleucine and L-serine with a benzyloxycarbonyl (Z) protecting group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Z-Ile-Ser-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoleucine residue can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic or basic conditions to yield the free dipeptide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Major Products Formed:
- Oxidation of the hydroxyl group in serine can yield a ketone or aldehyde.
- Reduction of the carbonyl group in isoleucine can yield an alcohol.
- Removal of the Z protecting group yields the free dipeptide .
Scientific Research Applications
Chemistry: Z-Ile-Ser-OH is used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its dipeptide structure .
Industry: In the chemical industry, this compound is used as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Z-Ile-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Z) protecting group can be removed to expose the active dipeptide, which can then interact with its target. The dipeptide structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of the target enzyme or receptor .
Comparison with Similar Compounds
Z-Ser-OH: A similar compound with a serine residue but lacking the isoleucine residue.
Z-Ile-OH: A similar compound with an isoleucine residue but lacking the serine residue.
Z-Ile-Ala-OH: A similar compound with an alanine residue instead of serine.
Uniqueness: Z-Ile-Ser-OH is unique due to its specific combination of isoleucine and serine residues, which allows it to participate in a wide range of chemical reactions and biological interactions. The presence of the benzyloxycarbonyl (Z) protecting group also provides additional versatility in synthetic applications .
Properties
IUPAC Name |
3-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-3-11(2)14(15(21)18-13(9-20)16(22)23)19-17(24)25-10-12-7-5-4-6-8-12/h4-8,11,13-14,20H,3,9-10H2,1-2H3,(H,18,21)(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZCFUWKUEZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
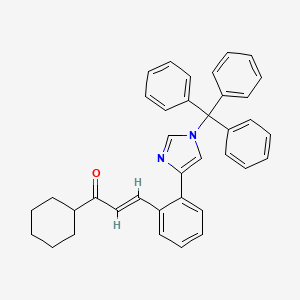
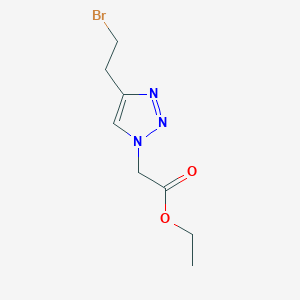
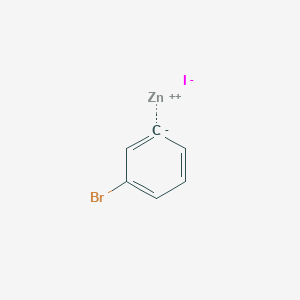
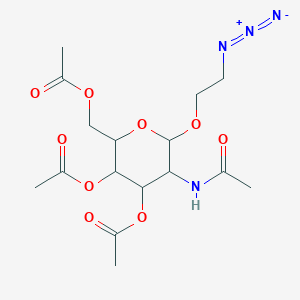

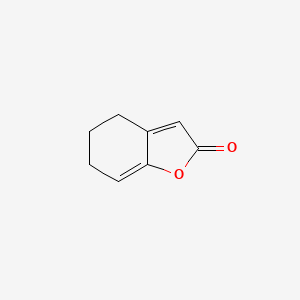
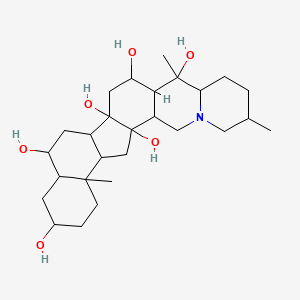
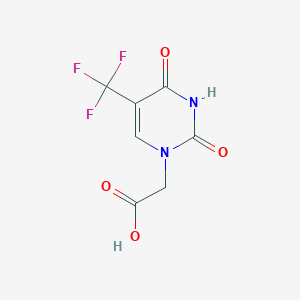
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)

